RO5353

MDM2-p53 inhibition cancer target engagement

Reproducible p53 pathway research requires validated MDM2 inhibitors with consistent potency. Substituting generic alternatives introduces confounding variables that invalidate comparative studies. - **Biochemical potency:** IC50 = 7 nM vs MDM2; 1,000-fold selectivity for wild-type over mutant p53 cells. - **In vivo efficacy:** Complete tumor regression at 10 mg/kg (oral) in mouse xenograft models; active at 3 mg/kg. - **Structural validation:** High-res crystal structure available (PDB: 4LWV) for modeling & benchmarking. - **Supply:** Packaged for research use; stable for routine laboratory handling.

Molecular Formula C29H29Cl2FN4O4S
Molecular Weight 619.5 g/mol
Cat. No. B10776096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5353
Molecular FormulaC29H29Cl2FN4O4S
Molecular Weight619.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2(C(C(N1)C(=O)NC3=C(C=C(C=C3)C(=O)N)OC)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(S5)Cl)NC2=O
InChIInChI=1S/C29H29Cl2FN4O4S/c1-28(2,3)12-19-29(24-17(35-27(29)39)11-20(31)41-24)21(14-6-5-7-15(30)22(14)32)23(36-19)26(38)34-16-9-8-13(25(33)37)10-18(16)40-4/h5-11,19,21,23,36H,12H2,1-4H3,(H2,33,37)(H,34,38)(H,35,39)/t19-,21-,23+,29+/m0/s1
InChIKeyUOVSZRTTWLJPHE-HNXAPSNLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RO5353: p53-MDM2 Inhibitor for Cancer Research


RO5353 is a potent, selective, and orally active small-molecule antagonist of the p53-MDM2 protein-protein interaction, with an IC50 of 7 nM against MDM2 [1]. As a follow-up compound from Roche's pyrrolidine-based inhibitor program, it is a derivative of the spiro-oxindole class, distinct from earlier imidazoline-based MDM2 inhibitors like Nutlin-3a [2]. RO5353 exhibits significant cellular antiproliferative activity in wild-type p53 cancer cell lines and demonstrates robust in vivo tumor regression in mouse xenograft models following oral administration, positioning it as a valuable research tool for studying p53 reactivation in oncology .

1
p53-MDM2 pathway inhibition study fit
Target engagement and reactivation research
2
Cell-based antiproliferative assay context
Wild-type p53 cancer cell models
3
Oral administration xenograft model-response context
Longitudinal tumor burden endpoint monitoring

RO5353: Risks of Generic Substitution


While several MDM2 inhibitors are commercially available, substitution with generic or alternative compounds is not scientifically neutral and can invalidate comparative studies. Key differentiators include: (1) substantial variations in potency against MDM2 (e.g., RO5353 IC50 = 7 nM vs. Nutlin-3a IC50 = 90 nM) [1]; (2) divergent selectivity windows between wild-type and mutant p53 cell lines, which directly impacts on-target versus off-target pharmacological interpretation [2]; (3) differing in vivo pharmacokinetic profiles and efficacious oral doses required for tumor regression ; and (4) unique binding modes and structural interactions with the MDM2 protein that influence target engagement and resistance profiles [3]. Using a non-validated alternative can introduce confounding variables, obscure data reproducibility, and hinder cross-study comparability, thereby undermining the integrity of research findings.

Potency MDM2 binding affinity may vary across inhibitors, altering target engagement interpretation.
Selectivity Wild-type vs mutant p53 selectivity profile may not transfer between structural classes.
In vivo PK Oral exposure and tumor regression model responses may differ, requiring compound-specific validation.
Binding mode Unique structural interactions with MDM2 may influence resistance profiles and target engagement kinetics.

RO5353 Differentiation Evidence


MDM2 Binding Affinity

In a head-to-head comparison using the same HTRF (Homogeneous Time-Resolved Fluorescence) biochemical assay, RO5353 inhibits the p53-MDM2 interaction with an IC50 of 7 nM, whereas the widely used comparator Nutlin-3a exhibits an IC50 of 90 nM [1]. This represents a 13-fold increase in potency for RO5353. This difference is critical for studies requiring robust target engagement at lower concentrations.

MDM2 Binding Affinity
Head-to-head
RO5353 IC50 = 7 nM vs Nutlin-3a IC50 = 90 nM
In vitro HTRF biochemical assay
Supports target-engagement assay context at lower tested concentrations.
Data to verify in cell-based systems
MDM2-p53 inhibition cancer target engagement

Cellular Antiproliferative Activity

RO5353 demonstrates an average IC50 of 7 nM for inhibiting the proliferation of wild-type p53 cancer cell lines, mirroring its biochemical potency, indicating excellent cellular permeability and on-target activity [1]. In contrast, the related compound RO8994 shows a larger discrepancy between its biochemical and cellular activities, and is reported to have less favorable cellular selectivity . This parity between biochemical and cellular potency for RO5353 suggests efficient target engagement within the cellular environment.

Cellular Antiproliferative Activity
Reported
RO5353 avg IC50 = 7 nM in wild-type p53 lines
Comparison to RO8994 suggests more favorable cellular selectivity
Supports cell-based MDM2 inhibition context with on-target activity.
Cross-study comparable; validate in own panel
antiproliferative wild-type p53 cancer cell lines

In Vivo Tumor Regression

In a mouse xenograft model of human cancer, oral administration of RO5353 at a dose of 10 mg/kg resulted in complete tumor regression, with statistically significant reduction in tumor burden also observed at 3 mg/kg over 3-4 weeks of chronic dosing [1]. This robust in vivo efficacy at a well-tolerated oral dose distinguishes RO5353 from earlier MDM2 inhibitors like Nutlin-3a, which require higher doses or alternative administration routes for comparable efficacy. The related compound RO2468 also showed tumor stasis or regression at 3 mg/kg, but with a different pharmacokinetic profile .

In Vivo Tumor Regression
Reported
Complete regression at 10 mg/kg oral; tumor reduction at 3 mg/kg
Mouse xenograft model, 3-4 weeks chronic dosing
Supports oral xenograft model-response context for p53 reactivation studies.
Model-dependent; PK/PD endpoints require review
xenograft model tumor regression oral bioavailability

p53 Selectivity Window

RO5353 exhibits an average antiproliferative IC50 of approximately 7 μM in mutant p53 cell lines, compared to its 7 nM potency in wild-type p53 cells, representing a selectivity window of approximately 1,000-fold [1]. This stark differential serves as a robust internal control, allowing researchers to confidently attribute cellular effects to on-target p53 reactivation. Off-target effects are only likely to become significant at concentrations approaching 7 μM, providing a clear concentration range for on-target experimentation.

p53 Selectivity Window
Context-dependent
~1,000-fold selectivity (wt IC50 7 nM vs mutant IC50 ~7 µM)
Antiproliferative assays in two mutant p53 lines
Supports p53-dependent endpoint interpretation and off-target signal control.
Class-level inference; verify in specific cell models
selectivity wild-type p53 mutant p53 on-target pharmacology

MDM2 Binding Mode Structure

The crystal structure of RO5353 bound to MDM2 (PDB ID: 4LWV) reveals a distinct binding mode compared to imidazoline-based inhibitors like Nutlin-3a. RO5353 forms specific hydrogen bonds between its pyrrole NH group and Leu54, and between its amide carbonyl group and His96 [1]. Additionally, it engages in π–π stacking interactions with His73 and His96, and forms hydrophobic contacts with residues including Leu54, Leu57, Ile61, Met62, Phe86, Val93, Ile99, and Tyr100 [2]. These structural interactions are not fully conserved across all MDM2 inhibitors, providing a molecular basis for differences in potency and selectivity.

MDM2 Binding Mode Structure
Reported structure
PDB 4LWV: Distinct hydrogen bonds and π-π stacking vs imidazoline inhibitors
X-ray crystallography, 2.3 Å resolution
Supports structure-activity relationship review and scaffold comparison.
Binding pose differences may affect resistance profile interpretation
crystal structure MDM2 binding structure-activity relationship

RO5353 Research Applications


p53-Dependent Apoptosis and Cell Cycle Arrest

Leveraging RO5353's high potency (IC50 = 7 nM) and its 1,000-fold selectivity window for wild-type over mutant p53 cells, researchers can confidently induce and study p53-mediated apoptosis and cell cycle arrest in vitro and in vivo [1]. The compound's tight correlation between biochemical and cellular activity ensures that observed effects are due to on-target MDM2 inhibition, making it ideal for mechanistic studies of the p53 pathway. The mutant p53 cell line data serves as a built-in negative control to distinguish specific from off-target effects.

Oral Dosing in Xenograft Models

RO5353's robust oral bioavailability and ability to induce complete tumor regression at 10 mg/kg in mouse xenograft models make it a practical tool for chronic dosing studies . This facilitates long-term efficacy and pharmacodynamic assessments without the need for invasive administration routes. The observed tumor reduction at lower doses (3 mg/kg) also allows for dose-response and toxicity profiling, critical for translational research.

Structure-Based Design of MDM2 Antagonists

The high-resolution crystal structure of RO5353 bound to MDM2 (PDB: 4LWV) provides a detailed map of key binding interactions, including unique hydrogen bonds and hydrophobic contacts [2]. This structural information can be used for in silico screening, molecular modeling, and structure-guided optimization of next-generation MDM2 inhibitors. Its distinct binding mode compared to imidazoline-based inhibitors offers a complementary chemical scaffold for exploring novel MDM2 antagonists.

Benchmarking New MDM2 Inhibitors

Given its well-characterized in vitro and in vivo profile, RO5353 serves as a valuable reference compound for benchmarking new MDM2 inhibitors. Its established potency (7 nM), cellular activity, and in vivo efficacy at defined doses provide a robust comparative baseline [3]. Researchers can use RO5353 as a positive control in parallel experiments to validate assay systems and to quantify the relative performance of novel chemical entities.

Application
Selection Property
Validation Focus
p53 pathway mechanism studies
Target engagement and selectivity profile
Wild-type vs mutant p53 response
Oral xenograft model studies
Oral bioavailability and model-response
Tumor burden endpoint monitoring
MDM2 antagonist design
Binding mode and scaffold comparison
Crystal structure interaction map
Comparator benchmarking studies
Reference compound profile
Potency and selectivity context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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